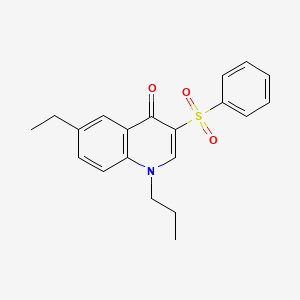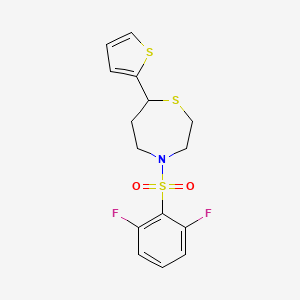
4-((2,6-Difluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,6-Difluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Difluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. This step often requires specific catalysts and reaction conditions to ensure the formation of the seven-membered ring.
-
Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced through a substitution reaction, where a suitable difluorophenyl precursor reacts with the thiazepane intermediate. This step may require the use of reagents such as halogenating agents and specific solvents to facilitate the reaction.
-
Attachment of the Thiophene Ring: : The thiophene ring can be attached to the thiazepane intermediate through a coupling reaction. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, selection of appropriate catalysts, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,6-Difluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. This can be achieved using reagents such as halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and specific catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and specific solvents.
Substitution: Halogenating agents, nucleophiles, specific solvents, and catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced functional groups within the molecule.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-((2,6-Difluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane has various scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: It may serve as a probe or tool in biological studies to investigate specific biochemical pathways or interactions.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-((2,6-Difluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((2,6-Dichlorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane: Similar structure with chlorine atoms instead of fluorine atoms.
4-((2,6-Difluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane: Similar structure with a furan ring instead of a thiophene ring.
4-((2,6-Difluorophenyl)sulfonyl)-7-(pyridin-2-yl)-1,4-thiazepane: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
4-((2,6-Difluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to the presence of both difluorophenyl and thiophene groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups within the thiazepane ring structure provides a unique scaffold for further chemical modifications and research applications.
Propriétés
IUPAC Name |
4-(2,6-difluorophenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2S3/c16-11-3-1-4-12(17)15(11)23(19,20)18-7-6-14(22-10-8-18)13-5-2-9-21-13/h1-5,9,14H,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJUVXFPIPSQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
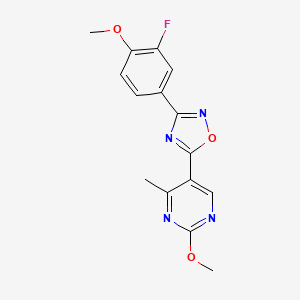
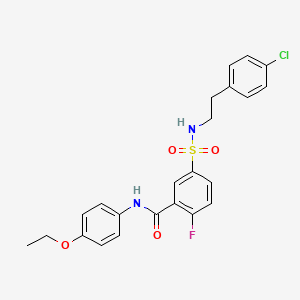
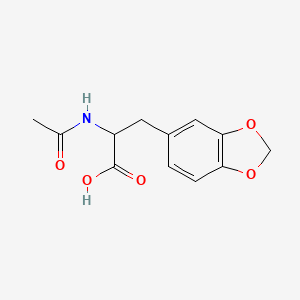
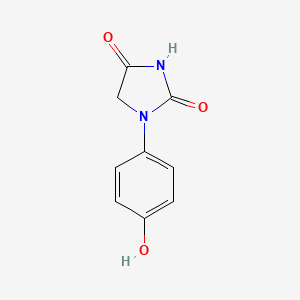
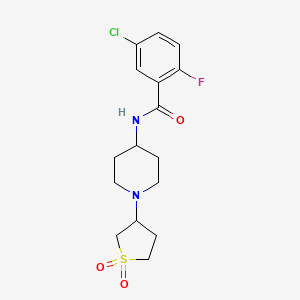
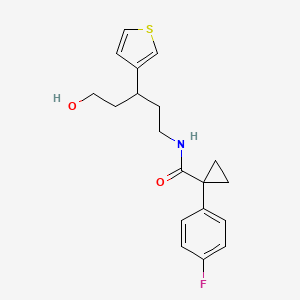
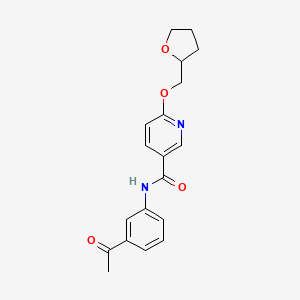

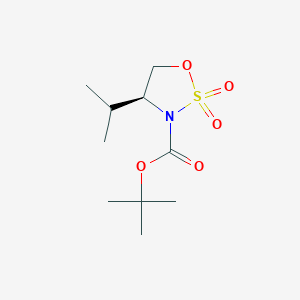
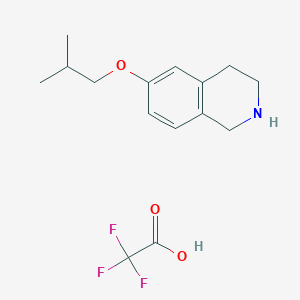
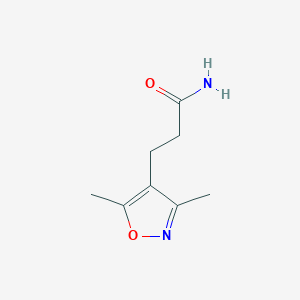
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2831729.png)
